molecular formula C16H18N2O6 B2489542 3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034431-15-5

3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2489542
CAS No.: 2034431-15-5
M. Wt: 334.328
InChI Key: IKFAPXFYAUWMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is the reaction of a pyrrolidine derivative with an oxazolidine-2,4-dione precursor. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and oxazolidine-2,4-dione analogs. Examples include:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol

Uniqueness

3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with an oxazolidine-2,4-dione moiety makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

3-[1-[2-(2-methoxyphenoxy)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-22-12-4-2-3-5-13(12)23-9-14(19)17-7-6-11(8-17)18-15(20)10-24-16(18)21/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFAPXFYAUWMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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